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Compound of Interest

Compound Name: 2,2-Dimethylchroman

Cat. No.: B156738 Get Quote

In the landscape of heterocyclic chemistry and drug discovery, the chroman scaffold stands as

a privileged structure, forming the core of numerous biologically active natural products and

synthetic molecules, most notably Vitamin E. 2,2-Dimethylchroman (CAS: 1198-96-5)

represents a fundamental embodiment of this structural class.[1] Its deceptively simple fusion

of a dihydropyran ring with a benzene ring, featuring a characteristic gem-dimethyl substitution

at the C2 position, provides a unique combination of lipophilicity, conformational restraint, and

chemical stability.

This guide provides a comprehensive exploration of the core physicochemical characteristics of

2,2-Dimethylchroman. For researchers in medicinal chemistry, pharmacology, and materials

science, a deep understanding of these properties is not merely academic; it is the bedrock

upon which rational experimental design, compound handling, and the interpretation of

biological data are built. We will move beyond a simple recitation of data points to explain the

causality behind these properties and their direct implications for laboratory applications, from

synthesis and purification to formulation and biological screening. The 2,2-dimethylchroman
framework is a key component in compounds developed as potential anticancer agents and

modulators of biological pathways like retinoic acid receptors.[1][2][3]

Molecular Identity and Structural Framework
The first step in any rigorous scientific investigation is the unambiguous identification of the

molecule of interest. The structural and electronic features of 2,2-Dimethylchroman dictate its

physical behavior and chemical reactivity.
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Chemical Structure
The molecule consists of a bicyclic system where a benzene ring is fused to a six-membered,

oxygen-containing dihydropyran ring. The gem-dimethyl groups at the C2 position are a

defining feature, sterically hindering the ether oxygen and influencing the conformation of the

heterocyclic ring.

Caption: 2D Chemical Structure of 2,2-Dimethylchroman.

Key Molecular Identifiers
For accurate documentation, database searching, and regulatory compliance, a standardized

set of identifiers is crucial.

Identifier Value Source

IUPAC Name
2,2-dimethyl-3,4-

dihydrochromene
[4]

CAS Number 1198-96-5 [1][4]

Molecular Formula C₁₁H₁₄O [1][4]

Molecular Weight 162.23 g/mol [1][4]

Canonical SMILES CC1(CCC2=CC=CC=C2O1)C [4]

InChI

InChI=1S/C11H14O/c1-11(2)8-

7-9-5-3-4-6-10(9)12-11/h3-

6H,7-8H2,1-2H3

[4]

InChIKey
MITIYLBEZOKYLX-

UHFFFAOYSA-N
[4]

Core Physicochemical Properties
These macroscopic properties are the direct manifestation of the molecule's structure and are

paramount for its handling, formulation, and behavior in biological systems.

Summary of Physical Data
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Property Value
Implication for
Researchers

Source

Appearance
Colorless to light

yellow liquid

Purity indicator;

deviations may

suggest oxidation or

impurities.

[1]

Boiling Point ~249 °C (estimate)

Dictates purification

methods (distillation)

and volatility.

[1]

Density
~0.941 g/cm³

(estimate)

Essential for accurate

volume-to-mass

conversions in

solution prep.

[1]

Refractive Index ~1.540 (estimate)

A quick, non-

destructive check for

identity and purity.

[1]

XLogP3 2.9

Indicates moderate

lipophilicity,

suggesting good

membrane

permeability but

potentially low

aqueous solubility.

[4]

Solubility Profile: A Critical Parameter
Expertise & Causality: The solubility of a compound is a critical gatekeeper for its utility in both

chemical reactions and biological assays.[5] The 2,2-Dimethylchroman structure presents a

duality: the polar ether oxygen, which can act as a hydrogen bond acceptor, and the dominant

nonpolar surface area of the benzene ring and alkyl groups. The calculated XLogP3 of 2.9

quantitatively confirms its predominantly lipophilic ("fat-loving") character.[4]

Aqueous Solubility: Expected to be very low. The energy required to break the strong

hydrogen-bonding network of water to accommodate the hydrophobic chroman structure is
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unfavorable. This is a crucial consideration for in vitro biological assays, often necessitating

the use of a co-solvent.

Organic Solubility: High solubility is expected in non-polar and moderately polar organic

solvents such as hexane, ethyl acetate, dichloromethane (DCM), and stronger organic

solvents like dimethyl sulfoxide (DMSO).[5] This is driven by favorable van der Waals

interactions between the solvent and the large nonpolar regions of the molecule.

Experimental Protocol: Solubility Determination (Shake-
Flask Method)
This protocol provides a self-validating system for quantifying solubility, a cornerstone of

preclinical drug development.[6]

Objective: To determine the equilibrium solubility of 2,2-Dimethylchroman in a given solvent at

a controlled temperature.

Methodology:

Preparation: Add an excess amount of 2,2-Dimethylchroman to a sealed glass vial,

ensuring a visible amount of undissolved compound remains.

Solvent Addition: Accurately pipette a precise volume (e.g., 2.0 mL) of the test solvent (e.g.,

phosphate-buffered saline for aqueous solubility, or ethanol) into the vial.

Equilibration: Seal the vial and place it in an orbital shaker or rotator within a temperature-

controlled incubator (e.g., 25°C or 37°C) for 24-48 hours. This extended period is critical to

ensure the system reaches thermodynamic equilibrium.

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet

all undissolved solid.

Sampling: Carefully withdraw a known volume of the supernatant, taking extreme care not to

disturb the solid pellet.

Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the

concentration of 2,2-Dimethylchroman using a validated analytical method, such as HPLC-
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UV or LC-MS.

Calculation: The solubility is calculated based on the measured concentration and the

dilution factor.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Spectroscopic Characterization
Spectroscopic techniques provide the "fingerprint" of a molecule, allowing for unequivocal

structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic

molecule. While detailed public spectra often focus on more complex derivatives[7][8], the core

signals for the 2,2-dimethylchroman scaffold are highly predictable.

¹H NMR:

Gem-dimethyl (C2-CH₃): A sharp singlet integrating to 6 protons, typically found in the

upfield aliphatic region (~1.3-1.5 ppm). Its singlet nature is a hallmark of the gem-dimethyl

group.

Aliphatic Protons (C3-H₂, C4-H₂): Two distinct multiplets, each integrating to 2 protons,

appearing as triplets due to coupling with each other. These are typically found around

~1.8 ppm and ~2.8 ppm.

Aromatic Protons: A complex multiplet pattern in the downfield region (~6.7-7.2 ppm)

integrating to 4 protons, characteristic of a substituted benzene ring.

¹³C NMR:

Gem-dimethyl Carbons (C2-CH₃): A signal in the far upfield region (~26-28 ppm).

Quaternary Carbon (C2): A distinct signal around ~75 ppm, lacking any attached protons.

Aliphatic Carbons (C3, C4): Signals in the aliphatic region, typically ~20-40 ppm.
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Aromatic Carbons: Multiple signals in the ~115-160 ppm range, with the oxygen-attached

carbon (C8a) being the most downfield.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of its chemical bonds.

~2850-3000 cm⁻¹: C-H stretching vibrations from the sp³ hybridized carbons of the methyl

and methylene groups.

~3020-3070 cm⁻¹: C-H stretching from the sp² hybridized carbons of the aromatic ring.

~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring, often appearing as a

pair of sharp bands.

~1200-1260 cm⁻¹: A strong, characteristic C-O stretching vibration from the aryl ether

linkage.

Fingerprint Region (<1500 cm⁻¹): A complex and unique pattern of bending vibrations that

can be used to confirm the identity of the compound against a reference spectrum.[9][10]

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the

molecule's fragmentation pattern, aiding in structural confirmation.[11][12]

Molecular Ion Peak (M⁺): A prominent peak at m/z = 162, corresponding to the molecular

weight of C₁₁H₁₄O.

Key Fragmentation: A characteristic and often base peak at m/z = 147, resulting from the

loss of a methyl group ([M-15]⁺). This fragmentation is highly favorable as it leads to a stable

tertiary carbocation or oxonium ion.

General Analytical Workflow
A logical, multi-technique approach is essential for the confident characterization of any

compound.
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Primary Analysis
Structural Elucidation

Functional Group & Purity Check

Synthesized/Purchased
2,2-Dimethylchroman Mass Spectrometry (LC-MS) Confirm Molecular Weight

(m/z = 162)
NMR Spectroscopy

(¹H and ¹³C)
Mass Confirmed Confirm Connectivity

& Stereochemistry IR SpectroscopyStructure Confirmed Confirm Functional Groups
(C-O, Aromatics) HPLC/UPLC AnalysisGroups Confirmed Assess Purity (>95%)

Click to download full resolution via product page

Caption: Logical workflow for the comprehensive spectroscopic analysis.

Stability and Reactivity Considerations
Storage and Stability: 2,2-Dimethylchroman is a relatively stable compound.[13] For long-

term storage, it should be kept in a cool, dark place (2-8°C is recommended) under an inert

atmosphere (e.g., argon or nitrogen) to prevent potential slow oxidation of the benzylic C4

position.[1]

Chemical Reactivity: The chroman ring is generally robust. The primary sites for chemical

transformation are:

Electrophilic Aromatic Substitution: The electron-donating nature of the ether oxygen

activates the benzene ring, primarily at the C6 and C8 positions, making it susceptible to

reactions like nitration, halogenation, and Friedel-Crafts acylation.[14]

Benzylic Position (C4): The C4 position can be a site for radical reactions or oxidation

under more forceful conditions.

This inherent stability and predictable reactivity make the 2,2-dimethylchroman scaffold a

reliable and versatile building block in multi-step organic synthesis.[3][14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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